molecular formula C14H10FNO4 B573030 Methyl 2-fluoro-5-(3-nitrophenyl)benzoate CAS No. 1355248-04-2

Methyl 2-fluoro-5-(3-nitrophenyl)benzoate

Cat. No. B573030
CAS RN: 1355248-04-2
M. Wt: 275.235
InChI Key: NGXUIJAERLJZTN-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(3-nitrophenyl)benzoate is a chemical compound with the molecular formula C14H10FNO4 . It has a molecular weight of 275.23 .

Scientific Research Applications

Synthesis and Chemical Transformations

The compound can be involved in synthetic pathways for creating novel organic molecules. For instance, arylation of uracil derivatives, a process essential in developing antiviral and antineoplastic agents, can utilize similar nitrophenyl-substituted compounds as starting materials or intermediates. This method emphasizes the role of nitro and fluoro substituted benzoates in synthesizing biologically active molecules (Gondela & Walczak, 2006).

Anticancer Research

Compounds with a similar structure have been synthesized for potential anticancer applications. For example, benzimidazole derivatives, which may involve fluoro and nitro substituted benzoates in their synthetic routes, have shown potent antileukemic activity (Jagadeesha et al., 2023). Such research underscores the importance of fluoro and nitro substituted benzoates in developing new therapeutic agents.

properties

IUPAC Name

methyl 2-fluoro-5-(3-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(17)12-8-10(5-6-13(12)15)9-3-2-4-11(7-9)16(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXUIJAERLJZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742807
Record name Methyl 4-fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1355248-04-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-3′-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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